REACTION_CXSMILES
|
N([O-])=O.[Na+].O.O.S([O-])(=O)(C1C=CC([NH2:15])=CC=1)=O.[Na+].Cl.[OH-].[Na+].[CH3:22][C:23]1[CH:24]=[C:25]([OH:30])[CH:26]=[C:27]([CH3:29])[CH:28]=1.S(S([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>>[NH2:15][C:28]1[C:27]([CH3:29])=[CH:26][C:25]([OH:30])=[CH:24][C:23]=1[CH3:22] |f:0.1,2.3.4.5,7.8,10.11.12|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
sodium sulfanilate dihydrate
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O.O.S(=O)(C1=CC=C(C=C1)N)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)O
|
Name
|
solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The resulting solution was dropped into a beaker
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
TEMPERATURE
|
Details
|
heated to 65° C. to 75° C.
|
Type
|
CUSTOM
|
Details
|
the solid formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.46 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |